Milk lysozyme -

Milk lysozyme

Catalog Number: EVT-245231
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Milk lysozyme can be sourced from several types of milk, including human milk, bovine milk, and sheep milk. Each source may exhibit variations in enzymatic activity and molecular characteristics. For instance, studies have shown that lysozyme extracted from sheep milk has a molecular weight ranging from 30 to 34 kilodaltons, with significant hydrolytic activity influenced by pH and temperature conditions . Human milk lysozyme has been characterized for its high antibacterial activity and is often studied for its potential therapeutic applications .

Classification

Milk lysozymes are categorized based on their source (e.g., human, bovine, echidna) and their structural characteristics. The enzyme is further classified into two main types: natural lysozymes found in milk and recombinant forms produced through biotechnological methods. The latter is often used in research and therapeutic applications due to its consistent production and purity.

Synthesis Analysis

Methods

The synthesis of milk lysozyme can be achieved through various methods, including extraction from natural sources and recombinant DNA technology.

  1. Natural Extraction: This involves the purification of lysozyme from milk using techniques such as:
    • Cation Exchange Chromatography: Utilized to separate proteins based on their charge.
    • Size Exclusion Chromatography: This method separates proteins based on size, allowing for the isolation of lysozyme from other whey proteins .
    • Isoelectric Precipitation: This technique exploits the pH at which proteins precipitate out of solution to purify lysozyme effectively.
  2. Recombinant Production: Advances in genetic engineering have enabled the production of recombinant human lysozyme in transgenic animals. For example, cloned cattle have been developed to express high levels of recombinant human lysozyme in their milk .

Technical Details

The purification process typically involves multiple steps to ensure high specificity and yield. For instance, a study reported a purification factor of 28.6 with a yield of 21% after applying size exclusion chromatography followed by isoelectric precipitation .

Molecular Structure Analysis

Structure

Milk lysozyme's structure consists of a single polypeptide chain that folds into a compact globular form. The enzyme contains several key structural features:

  • Active Site: The active site is responsible for its enzymatic function, where it binds to substrate molecules (bacterial peptidoglycan).
  • Calcium Binding Sites: Some forms of lysozyme, such as those derived from echidna milk, exhibit calcium binding capabilities that are crucial for maintaining structural integrity and enzymatic activity .

Data

The molecular weight of various forms of milk lysozyme typically ranges between 14.3 kDa (human) to 30-34 kDa (sheep). Structural studies using techniques like X-ray crystallography have provided insights into the precise arrangement of amino acids within the enzyme .

Chemical Reactions Analysis

Reactions

Milk lysozyme catalyzes the hydrolysis of β(1→4) linkages in peptidoglycan components found in bacterial cell walls. This reaction leads to bacterial lysis and contributes to its antimicrobial properties.

Technical Details

The enzymatic activity can be quantified using turbidimetric assays with Micrococcus lysodeikticus as a substrate. This method measures changes in turbidity as bacteria are lysed by the action of lysozyme . Specific conditions such as pH and temperature significantly affect reaction rates; optimal activity is often observed at around pH 7-8 and temperatures between 55-65 °C .

Mechanism of Action

Process

The mechanism by which milk lysozyme exerts its antibacterial effects involves several steps:

  1. Binding: Lysozyme binds to the bacterial cell wall components.
  2. Hydrolysis: The enzyme catalyzes the cleavage of glycosidic bonds within peptidoglycan.
  3. Lysis: Resulting from hydrolysis, structural integrity is compromised leading to cell lysis.

Data

Research indicates that both natural and recombinant forms of lysozyme exhibit similar mechanisms and efficiencies in bacterial lysis under controlled laboratory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Milk lysozyme is soluble in water but may precipitate under certain conditions (e.g., high salt concentrations).
  • Stability: The enzyme exhibits stability across a range of temperatures but shows optimal activity at moderate temperatures (55-65 °C) with significant loss above 80 °C.

Chemical Properties

  • pH Stability: Lysozyme maintains activity across a broad pH range (4-10), with peak performance typically around neutral pH .
  • Molecular Interactions: The presence of calcium ions enhances stability and activity by influencing conformational changes within the protein structure .
Applications

Scientific Uses

Milk lysozyme has numerous applications across various fields:

  • Food Industry: Used as a natural preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for use in drug formulations aimed at enhancing antimicrobial efficacy.
  • Biotechnology: Employed in research settings for studies involving bacterial cell wall interactions and enzyme kinetics.

Properties

Product Name

Milk lysozyme

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